Superior Conformational Stability: Quantified Anti-Gauche Energy Difference vs. 1,2-Dibromotetrafluoroethane
1,2-Diiodotetrafluoroethane (DITF) exhibits a significantly higher energy barrier between its anti and gauche conformers compared to its brominated analog, 1,2-dibromotetrafluoroethane (DBTF). This quantitative difference in conformational stability directly influences the compound's behavior in dynamic processes like photodissociation and its interactions in supramolecular assemblies [1].
| Evidence Dimension | Anti-Gauche Conformational Energy Difference (ΔE = E_gauche - E_anti) |
|---|---|
| Target Compound Data | 1.6 kcal/mol (theoretical) [1], 1.8 kcal/mol (experimental) [2] |
| Comparator Or Baseline | 1,2-Dibromotetrafluoroethane (DBTF): 0.8 kcal/mol (experimental) [1] |
| Quantified Difference | The energy difference for DITF is approximately 2.0 to 2.25 times greater than that for DBTF (based on 1.8 kcal/mol vs 0.8 kcal/mol). |
| Conditions | Gas phase electron diffraction and infrared spectroscopy |
Why This Matters
A larger conformational energy difference means DITF has a more defined and rigid molecular geometry in the ground state, which is crucial for applications requiring specific spatial arrangements, such as in crystal engineering with halogen bonding or in time-resolved structural dynamics studies where conformational purity impacts reaction pathways.
- [1] Thomassen, H., Samdal, S., & Hedberg, K. (1992). Conformational analysis. 15. 1,2-Dibromotetrafluoroethane and 1,2-diiodotetrafluoroethane. Electron diffraction investigations of the molecular structures, compositions, and anti-gauche energy and entropy differences. Journal of the American Chemical Society, 114(8), 2810-2815. View Source
- [2] Kagarise, R. E. (1968). Infra-red study of rotational isomerism in 1,2-diiodotetrafluoroethane. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(8), 1203-1208. View Source
